molecular formula C8H7ClN2OS B11757433 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine

Cat. No.: B11757433
M. Wt: 214.67 g/mol
InChI Key: FENKVFUVDQNQIO-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chloro substituent at the 4-position and a methoxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the thiazolo[4,5-c]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methoxymethyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

4-chloro-2-(methoxymethyl)-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C8H7ClN2OS/c1-12-4-6-11-7-5(13-6)2-3-10-8(7)9/h2-3H,4H2,1H3

InChI Key

FENKVFUVDQNQIO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(S1)C=CN=C2Cl

Origin of Product

United States

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